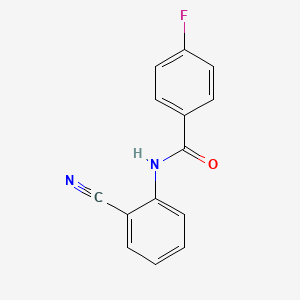
N-(2-cyanophenyl)-4-fluorobenzamide
Overview
Description
N-(2-cyanophenyl)-4-fluorobenzamide is a compound involved in various chemical reactions and processes. Although direct information specific to this compound is limited, similar compounds, such as those containing fluorobenzamide groups, have been synthesized and studied for their chemical and physical properties.
Synthesis Analysis
The synthesis of related fluorobenzamide compounds typically involves cycloaddition reactions, acylation, and interactions with amines. For example, N-fluorobenzamides can participate in formal [4+2] cycloaddition reactions with maleic anhydride under the influence of CuI and LiOH, producing fluorescent amino naphthalic anhydrides in good yields (Lu et al., 2022).
Molecular Structure Analysis
The molecular structure of N-(arylsulfonyl)-4-fluorobenzamides has been analyzed, revealing that aromatic rings in these compounds are inclined at specific angles due to their conformation (Suchetan et al., 2016). Similar studies can provide insights into the geometry and conformation of N-(2-cyanophenyl)-4-fluorobenzamide.
Chemical Reactions and Properties
Compounds similar to N-(2-cyanophenyl)-4-fluorobenzamide exhibit a range of chemical reactions, such as participation in cycloaddition reactions and interactions with anhydrides or amines. The chemical properties can be influenced by the presence of fluorine, which affects reactivity and interaction with other molecules (Lu et al., 2022).
Physical Properties Analysis
While specific data on N-(2-cyanophenyl)-4-fluorobenzamide is not available, the physical properties of fluorobenzamides generally include melting points, solubility, and crystal structures. For example, the crystal structures of various N-(arylsulfonyl)-4-fluorobenzamides have been determined, providing information on their solid-state conformations (Suchetan et al., 2016).
Scientific Research Applications
1. Crystal Structures
The study of crystal structures of compounds similar to N-(2-cyanophenyl)-4-fluorobenzamide, such as N-(arylsulfonyl)-4-fluorobenzamides, is significant in understanding their molecular conformation. Such studies reveal the inclination angles between aromatic rings, which are crucial for understanding the compound's physical and chemical properties (Suchetan et al., 2016).
2. Development of Antimicrobial Agents
N-(2-cyanophenyl)-4-fluorobenzamide derivatives have been explored for their antimicrobial properties. A study on fluorobenzamides containing thiazole and thiazolidine showed promising antimicrobial activity against various bacteria and fungi. This research highlights the potential of these compounds in developing new antimicrobial drugs (Desai et al., 2013).
3. Synthesis and Scalability
Research into practical and scalable synthetic routes for compounds related to N-(2-cyanophenyl)-4-fluorobenzamide is crucial for pharmaceutical applications. Studies like the development of a scalable synthetic route for YM758 monophosphate, a compound structurally similar to N-(2-cyanophenyl)-4-fluorobenzamide, are significant for efficient large-scale production (Yoshida et al., 2014).
4. PET Imaging Applications
N-(2-cyanophenyl)-4-fluorobenzamide derivatives have potential applications in Positron Emission Tomography (PET) imaging. For example, a study on N-(N-Benzylpiperidin-4-yl)-2-[(18)F]fluorobenzamide showed its potential as an agent for detecting breast cancer, indicating the relevance of similar compounds in medical imaging (Shiue et al., 2000).
5. Cancer Research
Studies on derivatives of N-(2-cyanophenyl)-4-fluorobenzamide, like N-(phenylcarbamothioyl)-benzamide, have shown cytotoxic activity against cancer cells, such as MCF-7 breast cancer cells. This suggests the potential of N-(2-cyanophenyl)-4-fluorobenzamide derivatives in developing anticancer drugs (Kesuma et al., 2018).
properties
IUPAC Name |
N-(2-cyanophenyl)-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O/c15-12-7-5-10(6-8-12)14(18)17-13-4-2-1-3-11(13)9-16/h1-8H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGFKIVIYQNJSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)-4-fluorobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-({(3S*,5R*)-5-[(4-pyrazin-2-ylpiperazin-1-yl)carbonyl]piperidin-3-yl}carbonyl)morpholine](/img/structure/B5649776.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B5649779.png)
![2-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5649798.png)
![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylamino)-2-oxoethyl]-3-pyrrolidinyl}-3-methyl-1-propyl-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B5649805.png)
![(3R*,4S*)-4-cyclopropyl-1-[(3,4-dimethylphenoxy)acetyl]pyrrolidin-3-amine](/img/structure/B5649817.png)

![[(3R*,4R*)-1-{5-[(methylthio)methyl]-2-furoyl}-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5649824.png)
![5-[1-methyl-5-(2-thienyl)-1H-pyrazol-3-yl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5649834.png)

![2-(3-methoxypropyl)-8-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5649843.png)



![1-{3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-4-methylphthalazine](/img/structure/B5649878.png)